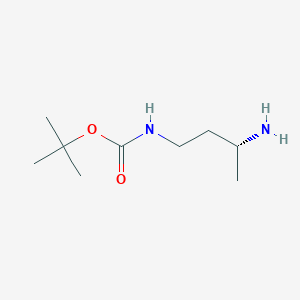

5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Vue d'ensemble

Description

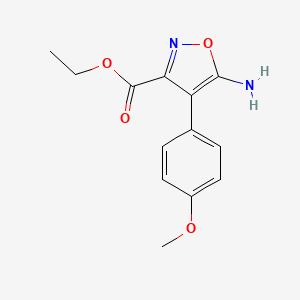

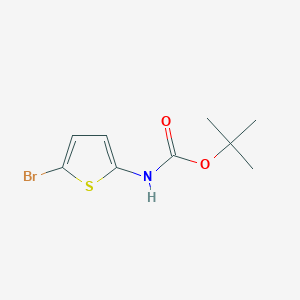

5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as 5-AEB, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound composed of a benzodiazepine nucleus with an aminoethyl side chain. 5-AEB is a member of the benzodiazepine family and has been studied extensively for its potential therapeutic and pharmacological effects.

Applications De Recherche Scientifique

Antitumor Activity

A series of 2-(4-aminophenyl)benzothiazoles, which share structural similarities with 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, have been synthesized and evaluated for their antitumor activities. These compounds exhibit potent inhibitory activity in vitro against a panel of human breast cancer cell lines. The activity follows the heterocyclic sequence benzothiazole > benzoxazole >> benzimidazole, with certain substituents leading to broad-spectrum activity against ovarian, lung, and renal cell lines as well. For example, the compound 9a showed significant growth inhibition against both estrogen receptor-positive and negative tumors in vivo models, highlighting the potential of benzothiazole derivatives in cancer treatment (Shi et al., 1996).

Antimicrobial and Antifungal Activity

Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which could be structurally related to the query compound, have been synthesized and showed significant in vitro antibacterial and antifungal activities. These compounds were tested against a range of pathogens, indicating the potential of benzothiazole derivatives as antimicrobial and antifungal agents (Elgemeie et al., 2017).

Antioxidant Properties

Benzothiazole derivatives have been analyzed for their potential in vitro antioxidant activities. The study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, although not the exact compound , showcases the broader scope of research into benzothiazole-related compounds for their antioxidant capabilities, including reducing power and metal chelating activity. These findings suggest a promising avenue for the development of benzothiazole-based antioxidants (Yüksek et al., 2015).

DNA Adduct Formation in Cancer Therapy

2-(4-Aminophenyl)benzothiazoles, closely related to the query compound, have been shown to generate DNA adducts in sensitive tumor cells, both in vitro and in vivo. This mechanism involves the selective uptake by sensitive cells, induction of cytochrome P450 1A1, and conversion into electrophilic reactive intermediates, leading to extensive DNA adduct formation and cell death. This pathway underscores the potential of benzothiazole derivatives in targeted cancer therapy, highlighting their specificity and mechanism of action (Leong et al., 2003).

Mécanisme D'action

Biochemical Pathways

The inhibition of ROCK isoforms by 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one affects the actin cytoskeleton, a key component of cellular structure and movement . Specifically, it leads to a decrease in the tension generated by myosin, a motor protein that interacts with actin to cause contraction . This results in a softening of the actin cytoskeleton .

Pharmacokinetics

Similar compounds such as 4-aminopyridine have been shown to have a high bioavailability of 96% when administered orally

Result of Action

The inhibition of ROCK isoforms and the subsequent decrease in myosin-generated tension lead to changes in cell morphology and movement . This can have various effects depending on the cell type and the physiological context. For instance, in fibroblasts, this can lead to changes in cell stiffness .

Propriétés

IUPAC Name |

5-(1-aminoethyl)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-5H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMDKCSLHDNETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B1520926.png)

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid hydrochloride](/img/structure/B1520937.png)